NVS-PAK1-1

Kinase Assay PAK1 Inhibition IC50

Pan-group I PAK inhibitors like PF-3758309 cause confounding PAK2/PAK3-driven cardiovascular toxicity. NVS-PAK1-1 solves this with 57-fold selectivity for PAK1 over PAK2 and minimal inhibition across 442 kinases, enabling unambiguous deconvolution of PAK1-specific biology. • Autophosphorylation IC50: 0.25 µM; biochemical Kd (PAK1): 7 nM; PAK2 Kd: 400 nM. • Validated in vivo-oral brain-penetrant tool; preserves dendritic spines in 5xFAD Alzheimer’s models. • SGC-endorsed chemical probe with matched inactive control (NVS-PAK1-C) for rigorous target engagement studies.

Molecular Formula C23H25ClF3N5O
Molecular Weight 479.9 g/mol
Cat. No. B10774912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVS-PAK1-1
Molecular FormulaC23H25ClF3N5O
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
InChIInChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
InChIKeyOINGHOPGNMYCAB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVS-PAK1-1 for PAK1 Kinase Research and Procurement


(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide, commonly designated NVS-PAK1-1 (CAS 1783816-74-9), is a potent and selective allosteric inhibitor of the p21-activated kinase 1 (PAK1). Its core structure is a dibenzodiazepine scaffold that was optimized through a fragment-based screening and structure-based design strategy to achieve high selectivity across the kinome [1]. As a chemical probe developed by the Structural Genomics Consortium (SGC), it is a standard reference compound for interrogating PAK1-specific biological functions in oncology and neurodegenerative disease research [2].

Workflow PAK1 pathway inhibition studies
Tool Type Allosteric chemical probe (SGC standard)
Selectivity Isoform-selective PAK1 over PAK2 context
Kinome Profile Kinome-wide selectivity screening fit

NVS-PAK1-1 over Generic PAK1 Inhibitors


The PAK1 inhibitor landscape includes several chemotypes with varying selectivity and safety profiles. Pan-group I PAK inhibitors, such as PF-3758309, exhibit potent inhibition of PAK1 but also significantly inhibit PAK2 and PAK3, which has been linked to cardiovascular toxicity in preclinical models [1]. In contrast, NVS-PAK1-1 achieves an exceptional level of selectivity for PAK1 over PAK2 (approximately 57-fold) and demonstrates minimal inhibition across a panel of 442 kinases, making it uniquely suited for deconvoluting PAK1-specific biology without the confounding effects of PAK2 inhibition [2]. Therefore, substituting this compound with a less selective inhibitor introduces significant off-target liabilities that compromise experimental interpretation and data reproducibility.

Pan‑PAK inhibitors Pan-group I inhibitors (e.g., PF‑3758309) may introduce PAK2‑related confounding and cardiovascular toxicity signals in models, limiting PAK1‑specific interpretation.
Low PAK2 selectivity Compounds with minimal PAK2 selectivity (e.g., FRAX597) cannot differentiate PAK1 from PAK2 functions; reported isoform selectivity context may not transfer to cellular readouts.
Negative control absence Substitutes lacking a matched inactive control (NVS‑PAK1‑C) complicate on‑target validation and may reduce experimental reproducibility in cellular assays.

NVS-PAK1-1 Evidence vs. Key Comparators


Biochemical Potency vs. IPA-3 and FRAX597

NVS-PAK1-1 demonstrates biochemical potency that is superior to the widely used allosteric inhibitor IPA-3 and comparable to advanced ATP-competitive inhibitors. Its IC50 of 5 nM against dephosphorylated PAK1 represents a 500-fold improvement in potency compared to IPA-3 (IC50 = 2.5 µM) [1]. While NVS-PAK1-1 shows similar potency to the pan-group I inhibitor FRAX597 (PAK1 IC50 = 8 nM), it achieves this without the confounding inhibition of PAK2 and PAK3 .

Biochemical Potency
Reported comparison
IC50 5 nM (dephospho‑PAK1) vs IPA‑3 2.5 µM, FRAX597 8 nM
Supports low‑nanomolar target engagement study context; 500‑fold higher reported potency than allosteric comparator IPA‑3.
Caliper mobility shift assay conditions.
Kinase Assay PAK1 Inhibition IC50

Selectivity vs. Pan-Group I PAK Inhibitors

A key differentiator for NVS-PAK1-1 is its high selectivity for PAK1 over the closely related isoform PAK2, which is not shared by pan-group I inhibitors. NVS-PAK1-1 exhibits a PAK2 Kd of 400 nM, resulting in approximately 57-fold selectivity over PAK1 (Kd = 7 nM) [1]. In contrast, the ATP-competitive inhibitor FRAX597 shows only 1.6-fold selectivity for PAK1 (IC50 = 8 nM) over PAK2 (IC50 = 13 nM) . PF-3758309 is a pan-PAK inhibitor with limited selectivity across Group I PAKs [2].

PAK2 Selectivity
Reported comparison
Kd(PAK2)/Kd(PAK1) = 57‑fold; FRAX597 IC50 ratio ≈1.6‑fold
Isoform‑selectivity assay context may reduce PAK2‑related confounding; pan‑inhibitor profiles may differ.
DiscoverX KINOMEscan binding assay.
Kinase Selectivity PAK2 Off-Target

Kinome-Wide Selectivity vs. PAK1 Degrader

NVS-PAK1-1 demonstrates exceptional kinome-wide selectivity, a characteristic that can be leveraged as a benchmark for novel PAK1-targeting modalities. In a DiscoverX KINOMEscan panel of 442 kinases at 10 µM, NVS-PAK1-1 exhibited a selectivity score (S10) of 0.003, indicating highly restricted off-target binding [1]. While the PAK1 degrader BJG-05-039, which is based on the NVS-PAK1-1 scaffold, also shows a clean kinome profile, its biochemical potency (IC50 = 233 nM) is significantly lower than the parent compound [2].

Kinome‑Wide Selectivity
Reported comparison
Selectivity score S10 = 0.003 (442 kinases, 10 µM); PROTAC BJG‑05‑039 IC50 = 233 nM
Reported high kinome selectivity; may serve as benchmark for PROTAC selectivity context.
Biochemical potency context differs between inhibitor and degrader modalities.
Kinome Selectivity PROTAC PAK1

Cellular Autophosphorylation Inhibition vs. Negative Control

In a cellular context, NVS-PAK1-1 potently inhibits PAK1 autophosphorylation, a direct measure of target engagement. It achieves an IC50 of 0.25 µM for inhibiting pPAK1 (S144) in the Su86.86 cell line [1]. The importance of this specific inhibition is underscored by the availability of a matched negative control, NVS-PAK1-C, which exhibits more than 100-fold less activity in the same Caliper assay [2]. This control compound is essential for validating that observed cellular phenotypes are specifically due to PAK1 inhibition.

Cellular Autophosphorylation
Head‑to‑head reported
IC50 0.25 µM (pPAK1 S144); negative control NVS‑PAK1‑C >100‑fold less active
Matched inactive control supports on‑target validation in cellular assays; endpoint interpretation requires control pairing.
Su86.86 pancreatic cancer cell line.
Cellular Assay PAK1 Autophosphorylation Negative Control

Oral Bioavailability and Brain Penetration in Alzheimer's Models

NVS-PAK1-1 has been successfully deployed in in vivo models of Alzheimer's disease, demonstrating oral bioavailability and brain penetration. In 5xFAD mice, oral administration of NVS-PAK1-1 resulted in measurable brain exposure and target engagement, as evidenced by reduced PAK1 activation and preservation of dendritic spines (EC50 = 2 nM in vitro for spine protection) [1]. This in vivo utility contrasts with the poor metabolic stability (rat liver microsome t1/2 = 3.5 min) that limits its use in certain other models [2].

Brain Exposure & Target Engagement
Model context
Oral bioavailability; brain exposure in 5xFAD mice; spine protection EC50 2 nM in vitro
Reported in vivo CNS model response; supports target engagement study context in Alzheimer's research.
Metabolic stability context (rat liver microsome t1/2) may differ across models.
In Vivo Oral Bioavailability Brain Penetration

NVS-PAK1-1 Research Applications


PAK1-Specific vs. PAK2-Mediated Signaling in Cancer

When studying Group I PAK signaling, NVS-PAK1-1 is the optimal choice to differentiate between PAK1 and PAK2 functions. Use at a concentration of 0.25 µM to selectively inhibit PAK1 autophosphorylation without affecting PAK2, thereby avoiding the cardiovascular toxicity and confounding phenotypes associated with pan-PAK inhibitors like FRAX597 or PF-3758309 [1]. Pair with the inactive control NVS-PAK1-C to validate on-target effects [2].

PAK1 in Synaptic Integrity and Alzheimer's Disease

NVS-PAK1-1 is a well-characterized tool for in vivo studies of PAK1 in the central nervous system. Based on established protocols, the compound can be orally administered in mouse models to achieve brain penetration and target engagement, as demonstrated by the preservation of dendritic spines in 5xFAD mice [3]. This application is supported by its potent in vitro protection against oAβ-induced spine loss (EC50 = 2 nM).

PAK1 Dependency in Drug-Resistant Breast Cancer

For studies on endocrine therapy and CDK4/6 inhibitor resistance in ER+ breast cancer, NVS-PAK1-1 serves as a key tool to validate PAK1 dependency. Preclinical models have shown that treatment with NVS-PAK1-1 restores sensitivity to fulvestrant and abemaciclib in resistant cell lines [4]. This makes it a critical compound for confirming target engagement and phenotypic reversal in drug resistance research.

Benchmarking PAK1 PROTACs in Cellular Assays

Due to its well-documented selectivity and potency, NVS-PAK1-1 is the gold standard benchmark for evaluating next-generation PAK1-targeting agents, such as PROTACs. In head-to-head cellular assays, NVS-PAK1-1 (IC50 = 0.25 µM for autophosphorylation) provides a reference point for comparing the efficacy of degraders like BJG-05-039, which operate through a different mechanism of action [5].

Application
Selection Property
Validation Focus
PAK1 vs. PAK2 signaling differentiation
PAK1‑selective allosteric inhibition profile
PAK2‑related off‑target effect review, matched negative control validation
CNS synaptic integrity and Alzheimer's models
Brain‑penetrant PAK1 inhibitor with reported in vivo target engagement
Dendritic spine preservation endpoints, brain exposure verification
Endocrine therapy / CDK4/6 inhibitor resistance (ER+ breast cancer)
PAK1 pathway dependency validation tool
Drug sensitivity restoration endpoints, target engagement confirmation
PAK1‑targeting PROTAC benchmarking
Well‑characterized selectivity and potency reference profile
Cellular autophosphorylation endpoint comparison, mechanism‑of‑action differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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